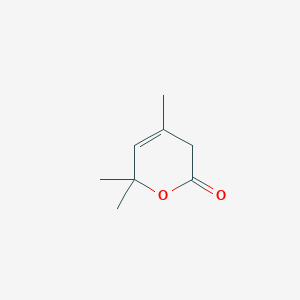

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one

Descripción

Overview of 2H-Pyranone Derivatives in Contemporary Chemical Research

2H-pyranone derivatives are six-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. They are recognized as versatile building blocks in organic synthesis due to their multiple reactive sites. researchgate.netresearchgate.net These compounds and their saturated or partially saturated analogues are prevalent in a wide array of natural products and synthetically important molecules. nih.govnih.gov

δ-Lactones, which are cyclic esters with a six-membered ring, and pyranones are of significant interest to the academic and industrial research communities. Their prevalence in nature underscores their biological relevance, with many exhibiting a broad spectrum of biological activities. researchgate.netnih.gov Consequently, they are often targeted in the synthesis of natural products and their analogues for medicinal chemistry applications. mdpi.com The pyran scaffold, in its various forms, is a key structural motif in numerous bioactive compounds, including those with neuroprotective properties. nih.gov

The reactivity of the pyranone ring system, characterized by electrophilic centers and potential for Michael additions, makes it a valuable synthon for constructing more complex molecular architectures. researchgate.net Researchers have extensively explored their use in the synthesis of a diverse range of heterocyclic compounds such as pyridines, pyrimidines, and various fused heterocyclic systems. researchgate.netresearchgate.net The development of efficient and environmentally friendly synthetic methods for pyran derivatives, including multicomponent reactions, remains an active area of research. nih.govorientjchem.org

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a specific derivative within the broader class of pyranones. Its chemical formula is C₈H₁₂O₂ and it has a molecular weight of 140.18 g/mol . nih.gov The structure features a dihydropyranone core with three methyl group substituents at positions 4 and 6.

This compound is a δ-lactone, and its structure is closely related to other dihydropyranones that have been the subject of thermal decomposition studies. mdpi.com The presence of methyl substituents can influence the reactivity and stability of the pyran ring. Research on related dihydropyrans has shown that methyl groups can affect the activation energy of thermal decomposition reactions. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 22954-83-2 |

| IUPAC Name | 4,6,6-trimethyl-3H-pyran-2-one |

Data sourced from PubChem. nih.gov

Historical Evolution of Research in 2H-Pyran Chemistry

The study of pyran chemistry has a rich history, with early investigations laying the groundwork for the synthesis and understanding of these heterocyclic systems. The first isolation and characterization of 4H-pyran occurred in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. nih.govwikipedia.org This early work highlighted the inherent instability of simple pyrans, particularly in the presence of air. nih.govwikipedia.org

Research into pyran derivatives gained momentum as their presence in a multitude of natural products was discovered. nih.gov The 2H-pyran ring, for instance, is a structural motif in many natural compounds and serves as a key intermediate in their synthesis. nih.gov Over the decades, the focus of pyran chemistry has expanded significantly.

In the mid to late 20th century, systematic studies on the thermal decomposition of various dihydropyrans were conducted, providing valuable kinetic and thermodynamic data. mdpi.com These studies, such as those on 3,6-dihydro-2H-pyran and its methylated derivatives, have contributed to a deeper understanding of the stability and reactivity of these rings. mdpi.com

More recently, the field has seen a surge in the development of novel synthetic methodologies for constructing pyran rings, often with an emphasis on green chemistry principles. nih.govorientjchem.org The use of pyranones as versatile building blocks for creating diverse heterocyclic structures continues to be a major theme in contemporary organic chemistry. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6,6-trimethyl-3H-pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUXODGJQOPQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC(=O)C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300097 | |

| Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22954-83-2 | |

| Record name | 22954-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dihydro 4,6,6 Trimethyl 2h Pyran 2 One and Its Derivatives

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and efficient strategy for the formation of the δ-lactone ring system. These methods typically involve the formation of a carbon-carbon or carbon-oxygen bond in a precursor molecule that already contains the requisite atoms for the heterocyclic ring.

Reformatsky-Type Reactions for δ-Lactone Ring Formation

The intramolecular Reformatsky reaction is a powerful method for the synthesis of cyclic β-hydroxy esters, which can be readily converted to the corresponding unsaturated lactones. This reaction involves the generation of an organozinc enolate from an α-halo ester, which then undergoes an intramolecular nucleophilic attack on a ketone or aldehyde.

The classic Reformatsky reaction utilizes zinc as the reducing agent to form the organozinc intermediate. However, a variety of other low-valent metals have been employed to effect similar transformations. These metals can influence the reactivity and selectivity of the cyclization. The choice of metal can be critical in achieving high yields and stereoselectivity. For instance, samarium(II) iodide (SmI₂) is a potent one-electron reducing agent that has been successfully used in intramolecular Reformatsky-type reactions to generate lactones. Similarly, chromium(II) salts have also been shown to mediate such cyclizations. While zinc remains the most common, the use of alkali metals like lithium, sodium, and potassium, and alkaline earth metals like magnesium, in their low-valent, highly activated states (e.g., Rieke metals) can also promote the formation of the necessary enolate for cyclization.

| Metal/Reagent | Substrate Type | Product Type | Yield (%) | Reference |

| Zn | ω-oxo-α-bromo ester | δ-hydroxy lactone | Varies | General |

| SmI₂ | ω-oxo-α-bromo ester | δ-hydroxy lactone | High | 1 |

| CrCl₂ | Macrocyclic precursor | 16-membered lactone | 36 | 1 |

| YbI₂ | Aldehyde with α-bromo ester | δ-valerolactone | Good | 1 |

The use of Grignard reagents to directly mediate the intramolecular cyclization of a halo-ester to form a lactone is not a standard or viable synthetic strategy. Grignard reagents (RMgX) are highly reactive organometallic compounds that readily act as strong nucleophiles and bases. Their interaction with esters, including δ-lactones, typically leads to nucleophilic acyl substitution, resulting in the opening of the lactone ring.

The reaction of a Grignard reagent with an ester proceeds via a well-established mechanism. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group as a leaving group and forming a ketone. Since ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent will then attack the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup. In the context of a lactone, this would result in the formation of a diol.

An alternative consideration is the Barbier reaction, which is similar to the Grignard reaction but is carried out in situ. In an intramolecular Barbier reaction, an organometallic species is generated from a halide and a metal (like magnesium) in the presence of the carbonyl group. This could theoretically be applied to a molecule containing both a halide and an ester. However, the high reactivity of the formed organomagnesium species with the ester group would still favor ring-opening or other side reactions over a clean cyclization to the desired lactone.

Therefore, while Grignard reagents are fundamental in organic synthesis, their inherent reactivity profile makes them unsuitable for mediating the direct formation of δ-lactone rings through intramolecular cyclization of halo-esters.

Halogenation-Induced Cyclization Protocols (e.g., NBS-induced)

Halogenation-induced cyclization, often referred to as halolactonization, is a widely used method for the synthesis of lactones from unsaturated carboxylic acids. This reaction proceeds via an electrophilic addition of a halogen to the double bond, followed by the intramolecular nucleophilic attack of the carboxylate group. N-Bromosuccinimide (NBS) is a common reagent for initiating such cyclizations, providing a source of electrophilic bromine.

The process is initiated by the reaction of NBS with the double bond of a δ,ε-unsaturated carboxylic acid, which would be the precursor to a δ-lactone. This forms a cyclic bromonium ion intermediate. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the bromonium ion to form the lactone ring. This reaction is often highly stereospecific, with the carboxylate attacking from the face opposite to the bromonium ion, leading to a trans relationship between the bromine and the newly formed C-O bond. The resulting product is a bromo-substituted δ-lactone, which can be further de-brominated if the unsubstituted lactone is desired.

| Halogen Source | Substrate | Product | Yield (%) |

| NBS | δ,ε-Unsaturated Carboxylic Acid | Bromo-δ-lactone | Good |

| I₂ | δ,ε-Unsaturated Carboxylic Acid | Iodo-δ-lactone | Good |

| Br₂ | β,γ-Unsaturated Carboxylic Acid | γ-bromo-β-lactone | 42-76 |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly the Hetero-Diels-Alder reaction, provide a powerful and convergent approach to the synthesis of the 3,6-dihydro-2H-pyran ring system.

Hetero Diels-Alder Reactions for 3,6-Dihydro-2H-pyran Scaffolds

The Hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition reaction in which one or more atoms in the diene or dienophile is a heteroatom. To construct the 3,6-dihydro-2H-pyran-2-one skeleton, an α,β-unsaturated carbonyl compound can act as the heterodienophile, reacting with a suitable diene. illinois.edu Alternatively, and more commonly for this scaffold, an activated diene can react with an aldehyde as the heterodienophile, followed by subsequent transformations. illinois.edu

A particularly effective strategy involves the reaction of a 1-alkoxy-1-amino-1,3-butadiene derivative with an aldehyde. nih.gov This reaction proceeds under mild conditions and gives the HDA cycloadduct with high regioselectivity. nih.gov Subsequent hydrolysis of the initial adduct directly yields the 5,6-dihydropyran-2-one. nih.gov To achieve the specific substitution pattern of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a diene with a methyl group at the 3-position and an aldehyde with two methyl groups on the carbonyl carbon (i.e., acetone) would be required, although the reactivity of ketones as dienophiles in this context can be lower than aldehydes.

Lewis acids are often employed as catalysts to enhance the reactivity of the dienophile and to control the stereoselectivity of the reaction. illinois.edu Various chiral Lewis acids have been developed to achieve asymmetric synthesis of dihydropyran derivatives. unipv.it

| Diene | Dienophile | Catalyst/Conditions | Product Scaffold | Yield (%) | Reference |

| 1-Alkoxy-1-amino-1,3-butadiene | Benzaldehyde | PhH, 60 °C, then oxalic acid | 6-Phenyl-5,6-dihydropyran-2-one | 70 | nih.gov |

| Danishefsky's diene | Aldehydes | Lewis Acid | Dihydropyranone | Good-Excellent | illinois.edu |

| α,β-Unsaturated acyl phosphonates | Enol ethers | C₂-symmetric bis(oxazoline)-Cu(II) | Dihydropyran | High | organic-chemistry.org |

Synthesis of (3,6-Dihydro-2H-pyran-2-yl)phosphonate Derivatives

The synthesis of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives has been effectively achieved through Hetero Diels-Alder (HDA) reactions. tandfonline.comtandfonline.com This method involves the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with diethyl esters of aroyl phosphonates. The reaction is catalyzed by aluminum chloride (AlCl₃). tandfonline.comtandfonline.com

Research has shown that the electronic properties of the aroyl phosphonates significantly influence the reaction outcome. Specifically, aroyl phosphonates bearing electron-withdrawing groups tend to produce better isolated chemical yields compared to their electron-rich counterparts. tandfonline.com An interesting aspect of this reaction is the requirement for a stoichiometric amount of AlCl₃, rather than a catalytic quantity, to effectively activate the cycloaddition process. tandfonline.comtandfonline.com For instance, the reaction of dimethyl benzoylphosphonate with 2,3-dimethyl-1,3-butadiene at a low temperature of -78°C leads to the formation of the HDA adduct, whereas at room temperature, a Wittig-type product is observed instead. tandfonline.com

| Substituent on Aroyl Group | General Yield |

|---|---|

| Electron-withdrawing (e.g., -CF₃) | Good (e.g., 79% for 2i) tandfonline.com |

| Electron-donating | Lower |

Investigation of Catalyst Effects on Frontier Molecular Orbitals

The crucial role of the AlCl₃ catalyst in the aforementioned HDA reaction has been investigated using Density Functional Theory (DFT) computations. tandfonline.comtandfonline.com These studies focused on the effect of the catalyst on the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO) of the ethyl ester of benzoyl phosphonate (B1237965), which acts as the heterodienophile. tandfonline.comtandfonline.com

The computational analysis revealed that an increased loading of AlCl₃ leads to a significant decrease in the LUMO energy of the aroyl phosphonate. tandfonline.comtandfonline.com This lowering of the LUMO energy reduces the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), thereby facilitating the cycloaddition reaction. For example, using 2 equivalents of AlCl₃ decreased the HOMO-LUMO gap by 1.52-1.55 eV, and a more substantial drop was observed with 3 equivalents. tandfonline.com The computed Gibbs free activation energy for the reaction was determined to be 17.03 kcal/mol in dichloromethane (B109758) (DCM) at 0°C. tandfonline.comtandfonline.com

| Parameter | Value | Computational Method |

|---|---|---|

| Gibbs Free Activation Energy | 17.03 kcal/mol tandfonline.comtandfonline.com | B97D/6-31+G(d,p) in DCM at 0°C tandfonline.com |

| Effect of Increased AlCl₃ Loading | Considerable decrease in LUMO energy tandfonline.comtandfonline.com | DFT (B97D/6-31+G(d,p)) tandfonline.com |

Electrocyclization and Valence Isomerism Strategies for 2H-Pyrans

The synthesis of the 2H-pyran core is often challenged by its tendency to exist in equilibrium with its open-chain valence tautomer, a 1-oxatriene (or dienone). nih.gov This reversible process is known as oxa-6π-electrocyclization. nih.gov Consequently, many synthetic strategies are designed to shift this equilibrium toward the stable, cyclic 2H-pyran form.

Oxa-6π-Electrocyclization of Dienones

The most fundamental route to 2H-pyrans relies on the oxa-6π-electrocyclization of dienones. nih.gov The position of the equilibrium between the dienone and the 2H-pyran is influenced by various structural and electronic factors. A key observation is that steric destabilization of the planar dienone conformation favors the formation of the 2H-pyran. nih.gov For instance, tetrasubstituted dienones often fully isomerize to the corresponding 2H-pyrans to alleviate steric strain. nih.gov Thermodynamic studies have shown that the enthalpies of α-acyl-dienones are significantly higher than those of the corresponding 5-acyl-2H-pyrans, which is consistent with the observation that an increase in temperature can favor the open-chain dienone form. nih.gov

Knoevenagel/Electrocyclization Tandem Protocols

A widely used and efficient method for synthesizing 2H-pyrans is the tandem Knoevenagel condensation followed by an electrocyclization reaction. nih.gov This protocol typically involves the reaction of an enal with a 1,3-dicarbonyl compound. nih.gov The initial Knoevenagel condensation forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to yield the 2H-pyran. nih.gov From a synthetic perspective, this entire sequence can be viewed as a formal [3+3] cycloaddition. nih.gov This strategy has been successfully applied to the synthesis of various biologically interesting pyranocoumarins, pyranoquinolinones, and pyranonaphthoquinones, with some protocols being adaptable to aqueous conditions. nih.gov

Metal-Free Domino Strategies Utilizing Propargyl Vinyl Esters

More recent advancements include the development of metal-free domino strategies for the synthesis of highly substituted 2H-pyrans. nih.govresearchgate.netmdpi.com One such approach utilizes readily available propargyl vinyl esters to produce 2,2,4,5-tetrasubstituted 2H-pyrans. researchgate.netmdpi.com This strategy employs an imidazole-catalyzed, all-pericyclic domino manifold that involves a sequence of reactions: a propargyl Claisen rearrangement, a nih.govcancer.gov-H shift, and finally, an oxa-6π-electrocyclization. nih.govresearchgate.netcancer.gov The presence of an ester group at the C5 position of the pyran ring is often necessary to stabilize the final product. nih.govmdpi.com This protocol has demonstrated a wide scope, enabling the synthesis of numerous 2H-pyrans with varied substitution patterns. cancer.gov

Development of Protocols from Propargyl Alcohols and Alkyl Ethylenedicarboxylates

An alternative protocol has been developed for the synthesis of pentasubstituted 2H-pyrans from propargyl alcohols and alkyl ethylenedicarboxylates. nih.govmdpi.com This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and employs N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as a halogenating agent. nih.gov The resulting 2H-pyrans are highly functionalized, incorporating two identical ester groups at the C5 and C6 positions and a halogen atom at the C3 position, with moderate to good yields being reported. nih.gov

Stereoselective Synthesis of this compound Analogs

The creation of specific stereoisomers is a critical goal in modern organic synthesis, particularly for compounds with potential biological activity. Enantioselective synthesis of δ-lactones, the structural class to which this compound belongs, has been achieved through various catalytic processes.

Enantioselective Processes for δ-Lactone Synthesis

The asymmetric synthesis of chiral δ-lactones is an area of significant research, with biocatalysis and organocatalysis emerging as powerful tools. These methods provide access to enantiomerically pure or enriched products, which are valuable as synthetic intermediates and are found in numerous natural products. nih.govorganic-chemistry.org

Biocatalytic approaches often employ enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or alcohol dehydrogenases (ADHs). nih.gov BVMOs can catalyze the oxidation of cyclic ketones to their corresponding lactones with high enantioselectivity. The enzyme's active site dictates the facial selectivity of oxygen insertion, allowing for the production of specific enantiomers that may be different from those obtained through traditional chemical Baeyer-Villiger oxidation. nih.gov Another biocatalytic route is the reductive cyclization of γ- or δ-ketoesters, often facilitated by ADHs. These enzymes selectively reduce the ketone functionality to a secondary alcohol, which then undergoes spontaneous or catalyzed intramolecular cyclization to form the δ-lactone. researchgate.net

Organocatalysis provides a complementary, metal-free approach to chiral δ-lactones. N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the annulation of various substrates to form dihydropyranones. For instance, NHCs can activate α,β-unsaturated aldehydes, which then react with other partners in a [4+2] cycloaddition fashion to yield highly substituted δ-lactones with excellent enantioselectivity. mdpi.com Similarly, chiral amines or cinchona alkaloids can be used to generate chiral enolates or enamines that participate in cascade reactions, such as Michael addition-cyclization sequences, to afford functionalized δ-lactones. organic-chemistry.org

Below is a table summarizing representative enantioselective methods for δ-lactone synthesis.

| Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| Biocatalysis (ADH) | δ-Ketoesters | Chiral δ-Lactones | >99% |

| Organocatalysis (NHC) | α,β-Unsaturated Aldehydes, 1,3-Dicarbonyl Compounds | Trisubstituted Dihydropyranones | High |

| Organocatalysis (Cinchona Alkaloid) | α-Hydroxy Acids, Aldehydes | Tetronic Acids (Lactone Precursors) | High |

Synthesis via Precursors and Intermediates

The construction of the 3,6-dihydro-2H-pyran-2-one ring system can be efficiently achieved by forming and subsequently modifying key precursor molecules. Common strategies involve the cyclization of linear substrates through dehydration or the condensation of smaller building blocks.

Dehydration of Specific Diols to Dihydropyrans

The dehydration of diols is a fundamental reaction in organic chemistry for the formation of cyclic ethers. Specifically, 1,5-diols can undergo acid-catalyzed intramolecular cyclization to yield tetrahydropyran derivatives. To obtain a dihydropyran, which is a necessary precursor for the target unsaturated lactone, the diol substrate must contain additional functionality that can be eliminated or the dehydration must be carefully controlled. researchgate.netnih.gov

The general mechanism involves the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing the water molecule to form the cyclic ether. nih.gov The formation of a double bond to yield a dihydropyran can occur if the starting diol has an appropriately placed leaving group or if the initial cyclic product undergoes a subsequent elimination reaction. The efficiency and regioselectivity of this process depend on factors such as the substitution pattern of the diol and the reaction conditions, including the choice of acid catalyst and temperature. researchgate.netacs.org

Condensation Reactions with Carbonyl Compounds and Cyanoacetic Esters

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as a cyanoacetic ester, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for the synthesis of α,β-unsaturated systems, which are key intermediates for various heterocycles, including pyran-2-ones. organic-chemistry.orgscielo.org.mx

The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., an amine like piperidine) to form a stable enolate. This enolate then acts as a nucleophile, adding to the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct typically undergoes subsequent dehydration under the reaction conditions to yield the final α,β-unsaturated product. wikipedia.org When this condensation is part of a multicomponent reaction designed to form a pyran ring, the unsaturated intermediate can undergo an intramolecular cyclization/addition to afford the final heterocyclic product. The use of a ketone and a cyanoacetic ester can lead to a substituted 2-amino-4H-pyran-3-carbonitrile structure after cyclization.

The table below outlines the key components of the Knoevenagel condensation for pyran synthesis.

| Carbonyl Compound | Active Methylene Compound | Catalyst | Intermediate/Product |

| Aromatic/Aliphatic Aldehyde | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylate |

| Ketone | Malononitrile, Ethyl Acetoacetate | Ammonium Hydroxide | 2-Amino-4H-pyran derivative |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Enone |

Synthesis of Carbothioamide Derivatives

The synthesis of N-Aryl-4-hydroxy-6-methyl-2H-pyran-2-one-3-carbothiamides is achieved through the reaction of 4-hydroxy-6-methylpyran-2-one with various arylisothiocyanates. researchgate.net This reaction provides a direct method for introducing the carbothioamide functional group onto the pyranone ring system. The process involves the addition of the isothiocyanate to the pyranone derivative, leading to the formation of the corresponding N-aryl carbothioamide. researchgate.net

These pyran-2-one derivatives, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL), are frequently used as precursors in the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net The reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with reagents like thioamides and thiourea can also yield related thiazole derivatives, demonstrating the versatility of pyranone precursors in forming sulfur-containing heterocycles. researchgate.net

Table 1: Synthesis of Carbothioamide Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 4-hydroxy-6-methylpyran-2-one | Arylisothiocyanate | N-Aryl-4-hydroxy-6-methyl-2H-pyran-2-one-3-carbothiamide researchgate.net |

Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA)

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a significant pyrone derivative that is available through various industrial synthetic procedures. sci-hub.se One of the primary methods for its synthesis involves the base-catalyzed self-condensation of ethyl acetoacetate. researchgate.net This process leads to the cyclization of the acetoacetate precursor to form the pyran-2-one ring structure. researchgate.net DHA is a versatile building block in organic synthesis, utilized for creating a wide array of biologically active heterocyclic compounds. sci-hub.seresearchgate.net

Table 2: Spectral Data for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) researchgate.net

| Spectral Data Type | Observed Values |

|---|---|

| ¹H-NMR (80 MHz, CDCl₃, δ ppm) | 2.27 (s, 3H, C₆-CH₃), 2.68 (s, 3H, COCH₃), 5.92(s, 1H, C₅-H), 16.71 (s, 1H, OH) |

| ¹³C-NMR (20 MHz, CDCl₃, δ ppm) | 20.36 (6-CH₃), 29.63 (COCH₃), 101.13 (C-5), 99.59 (C-3), 160.77 (C-6), 168.89 (C-2), 180.84 (C-4), 204.91 (COCH₃) |

| Mass (70 eV) (%) | 168 (100), 153 (63.5), 125 (33), 85 (80), 43 (93) |

Synthetic Pathways for Fused Pyranone Systems

Synthesis of Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Derivatives

A novel and efficient method for synthesizing unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives involves an electrocatalytic multicomponent transformation. mdpi.comresearchgate.net This one-pot reaction assembles arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided electrochemical cell. mdpi.com The process is carried out in an alcohol solvent, such as methanol, in the presence of an alkali metal halide like sodium iodide, which acts as a mediator. mdpi.com

This electrochemical approach is considered a green and atom-efficient route, avoiding the need for harsh chemical oxidizing or reducing agents typically used in conventional synthesis. mdpi.comresearchgate.net The reaction selectively yields substituted 1′,3′,6-trimethyl-3-aryl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraones in good yields, ranging from 73–82%. mdpi.com

Table 3: Electrocatalytic Synthesis of Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Derivatives mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

|---|

Synthesis of Naphthopyran Dimers

The synthesis of naphthopyran dimers can be achieved through the irradiation of specific naphthopyran precursors. ekb.eg The process often involves the photochemical heterolytic cleavage of the pyran ring, which can lead to the formation of colored isomers. researchgate.net These isomers can then undergo dimerization. The structure of the resulting dimers is confirmed using various spectroscopic and analytical methods. researchgate.net

A common synthetic route to the naphthopyran core involves the acid-catalyzed reaction between a naphthol and a propargyl alcohol. nih.gov This reaction proceeds through the in-situ generation of a naphthyl propargyl ether, which then undergoes a thermal rearrangement, a Claisen rearrangement, and subsequent electrocyclization to form the naphthopyran ring system. nih.gov This methodology is robust and tolerates a wide range of substituents on both starting materials. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-Aryl-4-hydroxy-6-methyl-2H-pyran-2-one-3-carbothiamide | - |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | DHA |

| 4-hydroxy-6-methyl-pyran-2-one | - |

| Triacetic acid lactone | TAL |

| 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | - |

| 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-one | - |

| Ethyl acetoacetate | - |

| Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] | - |

| Arylaldehyde | - |

| N,N′-dimethylbarbituric acid | - |

| Naphthopyran Dimer | - |

| Naphthol | - |

| Propargyl alcohol | - |

Chemical Reactivity and Mechanistic Transformations of 3,6 Dihydro 4,6,6 Trimethyl 2h Pyran 2 One

Retro-Diels–Alder (rDA) Reactions of Partially Saturated 2-Pyrones

Partially saturated 2-pyrone molecules can undergo ring-opening and decarboxylation through a retro-Diels–Alder (rDA) reaction, yielding a 1,3-butadiene backbone and carbon dioxide. rsc.org Density Functional Theory (DFT) simulations have been instrumental in elucidating the mechanisms of these transformations. rsc.org

The mechanism of the rDA reaction for partially saturated 2-pyrones is highly dependent on the molecular structure, particularly the substitution pattern. For certain biomass-derived pyrones, such as 5,6-dihydro-4-hydroxy-6-methylpyran-2-one, the reaction in a polar solvent like water proceeds in two steps via the formation of a zwitterionic intermediate. rsc.org

However, for molecules that lack a hydroxyl substituent at the C4 position, such as 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (also referred to as DTMP in some literature), the reaction pathway changes. rsc.orgresearchgate.net Computational studies have shown that these compounds follow a concerted route for the rDA reaction in water, proceeding through a single transition state without the formation of an intermediate. rsc.orgresearchgate.net In the absence of hydrogen bonding interactions, such as in the gas phase or in non-polar solvents like n-hexane, the rDA reaction is also typically concerted, albeit with higher activation barriers. rsc.orgresearchgate.net

Solvent polarity plays a critical role in the kinetics of the rDA reaction of partially saturated 2-pyrones. The reaction rates are observed to be accelerated in polar solvents like water compared to non-polar solvents such as n-hexane. rsc.orgresearchgate.net This is because solvents can significantly reduce the activation barriers by stabilizing the polar transition state. rsc.org Polar solvents are more effective at this stabilization than non-polar solvents, leading to a greater reduction in the activation energy, by as much as 40 kJ mol⁻¹. rsc.org

DFT calculations have established a clear trend for the rDA reaction activation barrier, which decreases with increasing solvent polarity. rsc.org

Table 1: Influence of Solvent on rDA Reaction Activation Barrier Activation barriers for the rDA reaction of partially saturated 2-pyrones decrease as the polarity of the solvent increases.

| Phase/Solvent | Activation Barrier Trend |

| Vapor-phase | Highest |

| n-Hexane | ↓ |

| Benzene | ↓ |

| Acetone | ↓ |

| Methanol | ↓ |

| Water | Lowest |

This trend has been successfully described through a single descriptor, the Frontier Molecular Orbital (FMO) gap. rsc.org

Substituents at the C3, C4, and C6 positions of the 2-pyrone ring have a pronounced effect on the molecule's reactivity in rDA reactions. rsc.org These effects can be both electronic and geometric (steric) in nature. The electronic effect of substituents generally follows a linear trend, where the FMO gap for normal electron demand serves as a good descriptor of reactivity. rsc.orgresearchgate.net

In the vapor phase, a linear scaling relationship exists between the calculated activation barrier and the FMO gap of the product diene and CO₂. rsc.org The steric hindrance offered by substituents, such as methyl groups, also influences the reaction kinetics. researchgate.net As noted previously, the presence or absence of a hydroxyl group at the C4 position is a key determinant of the reaction mechanism, dictating whether it proceeds via a concerted or a stepwise zwitterionic pathway. rsc.orgresearchgate.net

Thermal Decomposition Mechanisms

The thermal decomposition of dihydropyran structures is a unimolecular reaction that proceeds via a concerted mechanism. mdpi.comrsc.org This process involves the simultaneous breaking and formation of bonds within a six-membered cyclic transition state, resulting in the quantitative yield of smaller, stable molecules. mdpi.comrsc.org

Computational studies using DFT have been employed to examine the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives. mdpi.com The established mechanism involves a concerted process where electron movement within the pyran ring triggers simultaneous bond formation and cleavage. mdpi.comresearchgate.net This pericyclic reaction passes through a six-membered transition state. For the parent compound, 3,6-dihydro-2H-pyran, this decomposition yields formaldehyde and 1,3-butadiene. mdpi.comrsc.org For substituted derivatives, the products vary accordingly; for instance, 2,6-dimethyl-3,6-dihydro-2H-pyran decomposes to produce acetaldehyde and 1,3-pentadiene. mdpi.com It is concluded that the activated complexes in these decompositions possess some polar character. rsc.org

The presence of methyl substituents on the dihydropyran ring has a significant impact on the thermal stability of the compound. Computational research has revealed that methyl groups at the C2, C4, and C6 positions decrease the activation free energy (ΔG≠) of the molecule, thereby favoring thermal decomposition. mdpi.comresearchgate.net

The stabilizing effect is attributed to a decrease in the electron density of some carbon atoms within the pyran ring of the transition state. mdpi.com It has been estimated that each methyl group contributes to a reduction in the activation free energy of at least 6 kJ·mol⁻¹. mdpi.com This indicates that increasing the methylation on the ring structure, as in this compound, would be expected to lower its thermal decomposition temperature compared to the unsubstituted parent molecule.

Table 2: Calculated Activation Parameters for Thermal Decomposition of 2H-Pyran Derivatives at 600 K Data from computational studies showing the decrease in activation free energy (ΔG≠) and activation energy (Ea) with increased methyl substitution.

| Compound | Substituents | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | None | 195 | 214 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | C4-Methyl | 189 | 208 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | C2, C6-Dimethyl | 183 | 202 |

Functional Group Interconversions and Derivatization Reactions

The unique structural features of this compound, including a lactone, an alkene, and stereogenic centers, allow for a variety of chemical transformations. These reactions enable the derivatization of the pyran core, introducing new functional groups and building molecular complexity.

Cross-Coupling Reactions (e.g., Kumada Coupling of Organoselanyl Derivatives)

The Kumada coupling is a potent carbon-carbon bond-forming reaction that utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent. organic-chemistry.orgwikipedia.org While direct Kumada coupling on the this compound scaffold is not extensively documented, the principles of this reaction can be applied to functionalized derivatives. Organoselenium compounds, for instance, have been successfully employed in various palladium-catalyzed cross-coupling reactions. researchgate.net

For a molecule like this compound, a hypothetical Kumada coupling would first require its conversion into a suitable substrate, such as a vinylic halide or triflate. A more tailored approach involves the introduction of a selanyl group, which can then participate in the coupling. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Kumada Coupling:

Oxidative Addition: The active Ni(0) or Pd(0) catalyst inserts into the carbon-selenium bond of the organoselanyl-dihydropyranone derivative.

Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the metal center, displacing the selenium moiety.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the new C-C bond and regenerating the active catalyst. organic-chemistry.org

This strategy allows for the introduction of various aryl, vinyl, or alkyl groups onto the dihydropyranone ring, demonstrating its potential for creating diverse molecular architectures.

| Reactant 1 (Hypothetical) | Reactant 2 (Grignard Reagent) | Catalyst | Potential Product |

|---|---|---|---|

| Organoselanyl-dihydropyranone | Arylmagnesium bromide (Ar-MgBr) | Palladium or Nickel Complex | Aryl-substituted dihydropyranone |

| Organoselanyl-dihydropyranone | Alkylmagnesium chloride (Alkyl-MgCl) | Palladium or Nickel Complex | Alkyl-substituted dihydropyranone |

Friedel–Crafts Reactions of Dihydropyrans

Friedel–Crafts reactions are a cornerstone of organic synthesis, typically involving the electrophilic substitution on an aromatic ring. wikipedia.org These reactions are broadly classified into alkylation and acylation, both requiring a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). nrochemistry.comyoutube.com While the dihydropyran ring is not aromatic, its endocyclic double bond possesses nucleophilic character and can participate in Friedel-Crafts type reactions.

In a potential Friedel–Crafts acylation, the Lewis acid would activate an acyl halide (e.g., acetyl chloride) to generate a highly electrophilic acylium ion. The π-bond of the dihydropyran-2-one would then act as the nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting carbocation intermediate would yield an acylated dihydropyran-2-one derivative.

General Mechanism:

Formation of the electrophile (acylium ion): R-CO-Cl + AlCl₃ → [R-C≡O]⁺ + [AlCl₄]⁻.

Nucleophilic attack by the dihydropyran double bond on the acylium ion.

Deprotonation to restore neutrality, yielding the final product. wikipedia.org

This reaction would likely occur at one of the vinylic carbons, with the regioselectivity influenced by steric and electronic factors of the pyranone ring.

Nucleophilic Addition and Substitution Reactions (e.g., with Hydrazine Hydrate)

The this compound ring contains several electrophilic centers, primarily the carbonyl carbon (C2) and the carbons of the α,β-unsaturated lactone system (C4, C6). imist.maimist.ma These sites are susceptible to attack by nucleophiles. Reactions with binucleophiles, such as hydrazine hydrate (H₂NNH₂), often proceed beyond simple addition and lead to complex ring-opening and rearrangement sequences. imist.maresearchgate.net

The reaction with hydrazine hydrate typically initiates with a nucleophilic attack on the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and opening of the pyran ring. The resulting intermediate contains both a hydrazide moiety and other functional groups from the original ring structure. This open-chain intermediate can then undergo an intramolecular cyclization. The terminal amino group of the hydrazine moiety can attack another electrophilic site within the molecule, leading to the formation of a new, stable heterocyclic ring system, such as a pyrazoline or pyridazinone derivative. researchgate.netresearchgate.net This type of transformation underscores the utility of pyran-2-ones as precursors for diverse heterocyclic scaffolds. imist.ma

Dimerization Processes of Pyran Derivatives

Pyranone derivatives are known to undergo dimerization, particularly through photochemical pathways. nih.gov The most common process is a [2+2] photodimerization, where the double bond of an excited-state pyranone molecule reacts with a ground-state molecule to form a cyclobutane (B1203170) ring linking the two units. nih.gov

Upon irradiation with ultraviolet light, the π-system of the dihydropyran-2-one can be excited. This excited molecule can then undergo a cycloaddition with a neighboring molecule. Depending on the orientation of the reacting molecules, different isomers of the dimer can be formed, including head-to-head and head-to-tail cycloadducts. nih.gov In some cases, more complex cage-like structures can be formed through subsequent intramolecular cycloadditions. researchgate.netresearchgate.net

| Dimerization Type | Reaction Condition | Product | Reference Finding |

|---|---|---|---|

| [2+2] Photodimerization | UV Irradiation | Cyclobutane dimers (head-to-head or head-to-tail) | Common for styryl-pyran-2-ones. nih.gov |

| Skeletal Rearrangement Dimerization | Irradiation in specific solvents (e.g., methanol) | Benzoxepin dimers | Observed for 2H-naphtho[1,2-b]pyran. nih.gov |

| Two-fold [2+2] Photodimerization | UV Irradiation | Cage-like polycyclic dimers | Occurs with fused dipyranone systems. researchgate.netrsc.org |

Reaction Mechanisms in the Formation of Novel Heterocyclic Systems

Pyran-2-ones are exceptionally valuable as building blocks for constructing a wide array of novel heterocyclic systems. imist.maresearchgate.net The transformation typically involves a ring-opening reaction induced by a nucleophile, followed by an intramolecular cyclization to form a new ring. The specific outcome is dictated by the nature of the nucleophile and the substitution pattern of the pyran-2-one starting material.

A general mechanistic pathway for these transformations can be outlined:

Nucleophilic Attack and Ring Opening : The reaction is initiated by the attack of a nucleophile (e.g., the amino group of hydrazine or o-phenylenediamine) on one of the electrophilic centers of the pyran-2-one ring (typically the carbonyl carbon C2 or the vinylic carbon C6). This leads to the cleavage of the lactone ring, forming a linear intermediate. imist.maimist.ma

Intramolecular Cyclization : The newly formed intermediate possesses a nucleophilic site from the attacking reagent and an electrophilic site from the opened pyranone chain. An intramolecular reaction between these sites leads to the formation of a new ring. For example, in the reaction with o-phenylenediamine, the second amino group can attack a ketone carbonyl in the intermediate chain. imist.ma

Dehydration/Elimination : The cyclized intermediate often eliminates a small molecule, such as water or an alcohol, to form a stable, often aromatic, heterocyclic product. imist.ma

This strategy has been used to synthesize a diverse range of fused and linked heterocyclic systems, including pyrazoles, imidazoles, thiazoles, pyridines, and benzodiazepines, starting from pyran-2-one precursors like dehydroacetic acid (DHA) and triacetic acid lactone (TAL). imist.maresearchgate.net

| Pyran-2-one Precursor (Analogue) | Nucleophile | Resulting Heterocyclic System |

|---|---|---|

| Dehydroacetic acid (DHA) chalcones | Substituted hydrazines | Pyrazolylpyranones imist.maresearchgate.net |

| 3-Arylpropanoyl-pyran-2-ones | o-Phenylenediamine | Benzimidazolyliden-pyrandiones imist.ma |

| 3-Bromoacetyl-pyran-2-one | Thiosemicarbazide | Thiazolyl pyran-2-ones imist.ma |

| Dehydroacetic acid (DHA) | Hydrazines | Pyrazolyl pyrazolones researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3,6 Dihydro 4,6,6 Trimethyl 2h Pyran 2 One Systems

X-ray Crystallography for Molecular Geometry and Crystal Packing

Analysis of Intermolecular Hydrogen Bonding and Other Interactions

The study of intermolecular interactions is crucial for understanding the physical and chemical properties of molecular systems in condensed phases. gatech.edu For 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, the primary sites for engaging in intermolecular hydrogen bonding are the carbonyl oxygen atom and, to a lesser extent, the ether oxygen atom within the pyranone ring. These oxygen atoms can act as hydrogen bond acceptors.

While this specific compound lacks conventional hydrogen bond donors (like -OH or -NH groups), it can participate in non-conventional hydrogen bonds, such as C-H···O interactions. scielo.org.mx The methyl and methylene (B1212753) groups on the ring can act as weak hydrogen bond donors. The strength and geometry of these interactions are influenced by the electronic environment and steric factors within the molecule.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these interactions. By creating models of dimers or larger clusters, it is possible to investigate the geometric, energetic, and electronic structural parameters of these intermolecular bonds. nih.gov The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often employed to characterize the nature and strength of these interactions based on the electron density distribution. nih.gov For instance, the analysis might reveal weak C-H···O hydrogen bonds forming between the methyl or methylene protons of one molecule and the carbonyl oxygen of a neighboring molecule in the solid state or in non-polar solvents.

Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. nih.gov This allows for a detailed understanding of the forces driving the association of molecules. For a molecule like this compound, it is expected that dispersion forces would be a significant stabilizing factor in intermolecular interactions. nih.gov

The following table illustrates potential intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Non-conventional Hydrogen Bond | C-H (from methyl/methylene groups) | O=C (carbonyl oxygen) | 2.2 - 3.2 | Contributes to crystal packing and stabilization in non-polar media. |

| Non-conventional Hydrogen Bond | C-H (from methyl/methylene groups) | O (ether oxygen) | 2.3 - 3.3 | Weaker than interactions with carbonyl oxygen, but still potentially influential. |

| van der Waals Interactions | Molecular Surface | Molecular Surface | > 3.0 | Significant contribution to overall cohesion, especially from non-polar regions. |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. mdpi.comnih.gov The absolute configuration describes the specific three-dimensional arrangement of atoms of a chiral molecule. mtoz-biolabs.com For this compound, the stereogenic center at the C6 position (if the substituents are different, which is not the case here, but for the purpose of this discussion we will assume a chiral variant) or other chiral centers that may be introduced would give rise to enantiomers.

The determination of the absolute configuration using ECD spectroscopy involves several steps:

Experimental Measurement : The ECD spectrum of the chiral molecule is recorded. This spectrum shows the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. jascoinc.comwikipedia.org

Conformational Search : A thorough conformational search for the molecule is performed using computational methods to identify all stable conformers at the desired temperature. frontiersin.org

Quantum Chemical Calculations : For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). nih.gov

Boltzmann Averaging : The calculated spectra of the individual conformers are weighted according to their Boltzmann population and summed to generate a final theoretical ECD spectrum for each enantiomer (e.g., R and S).

Comparison : The experimental ECD spectrum is then compared to the calculated spectra for the possible enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. mtoz-biolabs.comnih.gov

For an α,β-unsaturated lactone like this compound, the electronic transitions responsible for the CD signals are typically the n→π* and π→π* transitions of the carbonyl chromophore. rsc.org The signs and magnitudes of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore, making it an excellent method for stereochemical analysis. jascoinc.com

The following table provides a hypothetical example of data that would be used to assign the absolute configuration of a chiral analog of this compound.

| Data Source | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect (Δε) |

| Experimental Spectrum | ~220 | Positive |

| Calculated Spectrum for (R)-enantiomer | ~222 | Positive |

| Calculated Spectrum for (S)-enantiomer | ~222 | Negative |

Based on the hypothetical data in the table, the absolute configuration of the sample would be assigned as (R).

Computational and Theoretical Investigations of 3,6 Dihydro 4,6,6 Trimethyl 2h Pyran 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms and molecular properties. rsc.org

DFT simulations are instrumental in quantifying the energetics of chemical reactions. For 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one, also referred to in studies as DTMP, DFT has been used to calculate the intrinsic activation barriers and reaction energies for its retro-Diels-Alder (rDA) reaction. This reaction involves the thermal decomposition of the pyranone ring into a diene and a dienophile.

Studies have shown that for molecules like this compound, which lack a hydroxyl substituent at the C4 position, the rDA reaction proceeds through a concerted mechanism in aqueous environments. rsc.org The activation barriers are sensitive to the solvent environment; the reaction is accelerated in water compared to non-polar solvents like n-hexane or in the gas phase, where activation barriers are calculated to be higher. rsc.org This solvent effect highlights the differential stabilization of the reactant and the transition state. In polar solvents, a Brønsted–Evans–Polanyi (BEP) relationship is observed for the rDA reaction of related molecules. rsc.org

| Compound | Solvent/Phase | Calculated Activation Barrier (Ea) | Mechanism Type |

|---|---|---|---|

| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP) | Water | 61 kJ mol⁻¹ | Stepwise (via zwitterion) |

| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP) | n-Hexane/Gas | Higher than in water | Concerted |

| This compound (DTMP) | Water | Not specified, but accelerated vs. n-hexane | Concerted |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity. rsc.org

For the retro-Diels-Alder reaction of substituted 2-pyrones, the reactivity is often correlated with the FMO gap of the resulting diene and dienophile products. Generally, the electronic effect of substituents follows a linear trend where a smaller FMO gap for a normal electron demand reaction corresponds to higher reactivity. rsc.org However, for this compound in solution, this correlation is not straightforward. The reactivity of the molecule in different solvents does not directly correlate with the FMO gap of the products. This discrepancy is attributed to the differential stabilization of the reactant and the transition state by the solvent, which can outweigh the electronic effects captured by FMO analysis alone. rsc.org

Computational studies provide profound mechanistic insights into complex reactions like the retro-Diels-Alder (rDA) process. The rDA reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically induced by heat. wikipedia.orgmasterorganicchemistry.com

For this compound, DFT calculations have revealed a concerted mechanism for the rDA reaction in water. rsc.org This is a key finding, as it contrasts with other partially saturated 2-pyrones, particularly those with a C4-hydroxyl group, which proceed in two steps via a zwitterionic intermediate in polar solvents. rsc.org The absence of this hydroxyl group in this compound prevents the formation of this intermediate, favoring a single, concerted transition state for the ring-opening and decarboxylation. rsc.org This reaction is often favorable and irreversible because it can liberate highly stable small molecules, such as carbon dioxide. masterorganicchemistry.com

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While specific molecular mechanics studies on this compound are not detailed in the available literature, this computational technique is widely applied to analyze the conformational preferences of cyclic molecules, including pyran derivatives. nih.govrsc.org Molecular mechanics uses classical physics principles and force fields (like AMBER or MM2) to calculate the potential energy of different molecular conformations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly DFT, are essential for understanding the electronic structure and inherent stability of molecules. bohrium.com By calculating properties derived from the molecular orbitals, a detailed picture of electron distribution and reactivity can be formed.

Biological Activity, Pharmacological Relevance, and Chemical Applications of 3,6 Dihydro 4,6,6 Trimethyl 2h Pyran 2 One Derivatives

Antimicrobial and Antifungal Properties

Derivatives of the pyran-2-one scaffold have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.net Their potential as antimicrobial agents is a subject of ongoing research, with studies focusing on their spectrum of activity and the relationship between their chemical structure and biological efficacy.

Derivatives of 2H-pyran-3(6H)-one have shown notable efficacy, particularly against Gram-positive bacteria. nih.gov For instance, certain derivatives with substituents at the C-2 and C-6 positions exhibit significant activity. nih.gov Specifically, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, while another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, showed an MIC of 0.75 µg/mL against Streptococcus sp. nih.gov

Further studies on 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives revealed a broad spectrum of activity. researchgate.nettubitak.gov.trpsu.edu One particular compound, 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide], was found to have higher antibacterial activity against S. aureus, Enterococcus faecalis, and Escherichia coli compared to other synthesized compounds in the same study. researchgate.nettubitak.gov.trpsu.edu This derivative was also the most active against the fungus Candida krusei. researchgate.nettubitak.gov.trpsu.edu Other synthesized 4H-pyran derivatives have also shown inhibitory effects against Mycobacterium bovis (BCG). nih.gov

The antifungal properties are also prominent, with 6-Pentyl-2H-pyran-2-one (6PP), a secondary metabolite, showing activity against a wide array of phytopathogenic fungi, including Sclerotinia sclerotiorum, Fusarium oxysporum, and Aspergillus niger. mdpi.com Additionally, certain 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives containing phenylpiperazine moieties showed notable antifungal activity against various Candida species. researchgate.net

| Compound Derivative | Microorganism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | nih.gov |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | nih.gov |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | Staphylococcus aureus | Active | researchgate.nettubitak.gov.trpsu.edu |

| Enterococcus faecalis | Active | researchgate.nettubitak.gov.trpsu.edu | |

| Escherichia coli | Active | researchgate.nettubitak.gov.trpsu.edu | |

| Candida krusei | Active | researchgate.nettubitak.gov.trpsu.edu |

Structure-activity relationship (SAR) studies have provided critical insights into the features required for the antimicrobial activity of pyran-2-one derivatives. A key finding is that the α,β-enone system within the 6-hydroxy-2H-pyran-3(6H)-one structure is essential for its antimicrobial effects. nih.gov

The nature and size of substituents at various positions on the pyran ring significantly influence the activity. For activity against Gram-positive bacteria, substituents such as phenylthio, benzenesulfonyl, and p-bromophenyl have been shown to be beneficial. nih.gov Furthermore, there is a direct correlation between the bulkiness of the substituent at the C-2 position and antibacterial activity; bulkier groups tend to increase the potency. nih.gov Similarly, for 4-amino-2H-pyran-2-one (APO) analogs, an aromatic ring at the 6-position is considered critical for activity. nih.gov The presence of halogen atoms in phenylpiperazine moieties attached to the pyran-4-one ring has also been associated with notable antifungal activity against Candida species. researchgate.net

Antineoplastic and Cytotoxic Potentials

The pyran-2-one scaffold is a recurring motif in a number of compounds exhibiting significant anticancer properties. nih.gov Derivatives of this structure have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. researchgate.net

Several pyran-2-one derivatives have been tested for their cytotoxic effects against human cancer cell lines, including the breast adenocarcinoma line (MCF-7) and the colon adenocarcinoma line (HT-29). In one study, two coordination complexes, C1 and C2, demonstrated significant cytotoxicity against the MCF-7 cell line, with IC50 values of 80.7 µM and 98.3 µM, respectively. unito.it The same study showed that complex C2 was also effective against HT-29 cells, with an IC50 value of 178.8 µM. unito.it

Fused pyran derivatives have also shown potent cytotoxic activity. researchgate.net Certain imidazole-containing fused pyran derivatives exhibited broad-spectrum activity against multiple cell lines, including MCF-7 and HCT-116 (colorectal cancer). researchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50, µM) | Source |

|---|---|---|---|

| Complex C1 | MCF-7 (Breast) | 80.7 | unito.it |

| Complex C2 | 98.3 | unito.it | |

| Complex C1 | HT-29 (Colon) | 412.2 | unito.it |

| Complex C2 | 178.8 | unito.it | |

| Fused Pyran Derivative 4c | Multiple (including MCF-7, HCT-116) | 7.9 - 9.1 | researchgate.net |

| Fused Pyran Derivative 4d | 7.9 - 9.1 | researchgate.net |

The demonstrated in vitro cytotoxicity of pyran-2-one derivatives underscores their potential for development as novel anticancer agents. nih.gov Research into simplified monocyclic analogs, such as 4-amino-2H-pyran-2-ones (APO), has identified new scaffolds with significant tumor cell growth inhibitory activity. nih.gov SAR studies on these APO analogs revealed that an aromatic ring at the 6-position is critical, and a secondary aromatic amine at the 4-position is preferred for potent activity. nih.gov Two of the most potent analogs in this class showed ED50 values ranging from 0.059 to 0.163 µM. nih.gov The ability to synthesize a variety of pyran-based heterocyclic systems allows for the generation of diverse chemical libraries to screen for antineoplastic properties. imist.maresearchgate.net

Enzyme Inhibition Studies

Derivatives of the pyran-2-one scaffold have been identified as inhibitors of key enzymes involved in critical metabolic pathways, highlighting another avenue for their pharmacological application.

One notable example involves derivatives of 3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one. nih.gov Specifically, trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, upon conversion to their corresponding 3,5-dihydroxy carboxylates, were found to be effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme is the rate-determining step in cholesterol biosynthesis. nih.gov

In a different context, the 3,6-dihydro-2H-pyran (DHP) moiety has been successfully used as a replacement for the morpholine (B109124) group in a series of pyrazolopyrimidine and thienopyrimidine compounds. nih.gov This substitution resulted in potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and survival. nih.gov These findings establish the DHP group as a valuable hinge-region binding motif for designing selective mTOR inhibitors. nih.gov

HIV Proteinase Inhibitory Activity

Derivatives of the 5,6-dihydro-4-hydroxy-2-pyrone class have been identified as potent, nonpeptidic inhibitors of the HIV-1 protease (PR), a critical enzyme for viral maturation and infectivity. bohrium.comnih.govnih.gov Structure-based design efforts, which began from lead compounds like 4-hydroxycoumarin, led to the development of these pyrone analogs. bohrium.comnih.gov

A key feature of their inhibitory mechanism is the interaction of the 4-hydroxy group with the two catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site. bohrium.comnih.gov The lactone moiety of the pyrone ring often replaces a structurally important water molecule typically found in the active site of the enzyme-inhibitor complex. bohrium.com The flexibility of the dihydropyrone ring and the nature of substituents at the C-6 position, which extend into the S1' and S2' subsites of the enzyme, are crucial for binding and inhibitory activity. bohrium.com

One such study led to the discovery of Tipranavir (PNU-140690), a potent HIV protease inhibitor from the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class, which demonstrated a K_i_ value of 8 pM and an IC_90_ of 100 nM in antiviral cell culture assays. acs.org Another investigation identified a 5,6-dihydro-4-hydroxy-2-pyrone derivative (compound XIX) with a high enzyme inhibitory activity (K_i_ = 15 nM) and antiviral activity in cell culture (IC_50_ = 5 µM). bohrium.com

Table 1: HIV Proteinase Inhibitory Activity of Selected Dihydropyrone Derivatives

| Derivative Class | Compound | Key Features | Inhibitory Potency |

| 5,6-Dihydro-4-hydroxy-2-pyrone | Compound XIX | C-6 side chains extend into S1'/S2' subsites. bohrium.com | K_i = 15 nM; IC_50_ = 5 µM bohrium.com |

| 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide | Tipranavir (PNU-140690) | Sulfonamide substitution on the dihydropyrone template. acs.org | K_i_ = 8 pM; IC_90_ = 100 nM acs.org |

Inhibition of Human Leukocyte Elastase, Porcine Pancreatic Elastase, and Chymotrypsin (B1334515)

Various derivatives of the α-pyrone and 4-hydroxy-2-pyrone class have been synthesized and evaluated for their ability to inhibit serine proteases, including human leukocyte elastase (HLE), porcine pancreatic elastase (PPE), and α-chymotrypsin. nih.govnih.gov

In one study, several α-pyrones were investigated, and certain derivatives were identified as specific inhibitors of HLE. nih.gov Specifically, 4-Hydroxy-6-undecyl-2H-pyran-2-one and related compounds with long alkyl chains at the C-6 position demonstrated promising selective inhibitory activity against HLE. nih.gov Another study involving elasnin (B607285) and 15 related 4-hydroxy-2-pyrones found that the substituent at position 3 is likely the principal determinant of potency against elastases. nih.gov The inhibition by these 4-hydroxy-2-pyrones was determined to be noncovalent. nih.gov

The 2-pyranone scaffold has also been explored for the inactivation of α-chymotrypsin. nih.govnih.gov A series of 5-(halomethyl)-2-pyranones were shown to rapidly and irreversibly inactivate chymotrypsin with high efficiency. nih.gov The binding and inactivation of chymotrypsin by 2-pyranones are sensitive to substitutions at positions 3, 4, 5, and 6. nih.gov For instance, 6-halopyrones were the only derivatives in one study to demonstrate inactivation, with chloro-substituted compounds acting faster than bromo-substituted ones. nih.gov

Table 2: Inhibitory Activity of Pyranone Derivatives against Serine Proteases

| Derivative Class | Target Enzyme(s) | Key Findings |

| 4-Hydroxy-2-pyrones | HLE, PPE, Chymotrypsin | Inhibition constants for HLE range from 0.1 to 10 mM; C-3 substituent is a key determinant of potency. nih.gov |

| Substituted α-pyrones | HLE, PPE, Chymotrypsin | 4-Hydroxy-6-undecyl-2H-pyran-2-one was found to be a specific inhibitor of HLE. nih.gov |

| 5-(Halomethyl)-2-pyranones | Chymotrypsin | Rapid and irreversible inactivation of the enzyme. nih.gov |

| 6-Substituted 2-pyranones | Chymotrypsin | Binding and inactivation are sensitive to substituents at multiple positions; 6-halopyrones showed inactivation activity. nih.gov |

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. nih.govnih.govmdpi.com The search for novel inhibitors of this pathway has led to the investigation of various chemical scaffolds, including pyran-based structures.

A study focused on pyranochalcone derivatives identified them as novel inhibitors of NF-κB activation. nih.govresearchgate.net Twenty-five pyranochalcone derivatives were synthesized and tested for their ability to inhibit TNF-α induced NF-κB activation in HEK293T cells. nih.gov Several of these compounds exhibited potent inhibition, with IC_50_ values ranging from 0.29 to 10.46 μM. nih.gov A functional study of the most potent compound, designated 6b, showed it significantly suppressed the transcriptional expression of the inflammatory factor IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov The inhibitory effect of this pyranochalcone on inflammatory mediator production was correlated with the suppression of both the NF-κB and MAPK signaling pathways. nih.gov

Proteasome Inhibition Investigations

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins via the ubiquitin-proteasome pathway (UPP). nih.govunito.it Its inhibition is a therapeutic strategy, particularly in cancer. mdpi.com While many known proteasome inhibitors are peptide-based, research into novel, non-peptidic scaffolds is ongoing. unito.itmdpi.com

Proteasome inhibition can lead to the accumulation of the NF-κB inhibitor, IκB, which in turn prevents NF-κB from translocating to the nucleus to mediate gene expression. mdpi.com While direct studies linking 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one or its close derivatives to proteasome inhibition are not prominent in the searched literature, the interconnectedness of these cellular pathways suggests a potential area for future investigation. For example, some pyranone derivatives isolated from endophytic fungi have been evaluated for general cytotoxicity against cancer cell lines, a common starting point for identifying potential proteasome inhibitors. frontiersin.orgfrontiersin.orgnih.gov

Modulation of Cellular and Biological Pathways

Effects on Mitochondrial Transmembrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of energy storage during oxidative phosphorylation and is essential for ATP production. nih.govcapes.gov.br A significant drop in ΔΨm is considered an early event in apoptosis (programmed cell death). nih.gov

While direct research on the effect of this compound on mitochondrial transmembrane potential is not available in the searched results, the cytotoxic activity observed for some pyranone derivatives against cancer cell lines like HL-60 implies an interaction with cell viability pathways. frontiersin.orgfrontiersin.org Many cytotoxic agents exert their effects by inducing apoptosis, which often involves the disruption of mitochondrial function and a decrease in ΔΨm. Therefore, it is plausible that the mode of action for cytotoxic pyranone derivatives could involve the modulation of mitochondrial membrane potential, although specific studies are required to confirm this.

Photosynthetic Electron Transport (PET) Inhibition

A primary mechanism of action for many commercial herbicides is the inhibition of the photosynthetic electron transport (PET) chain in photosystem II (PSII). frontiersin.orgnih.govmdpi.com These inhibitors typically work by binding to the Q_B_ binding niche on the D1 protein of the PSII complex, which blocks the electron flow from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_). mdpi.comredalyc.org This interruption halts CO2 fixation and ATP production. mdpi.com

While studies specifically detailing PET inhibition by this compound were not found, the general class of pyranone-related compounds has been investigated for herbicidal properties. nih.gov The inhibition of PET is a common herbicidal mechanism, and the activity of various heterocyclic compounds as PET inhibitors is well-documented. mdpi.comnih.gov For example, compounds like DCMU and phenanthroline are classic inhibitors that competitively replace Q_B_ from its binding site on the D1 protein, preventing the re-oxidation of Q_A_. redalyc.org Given that many diverse chemical structures can inhibit this process, the pyranone scaffold represents a potential candidate for such activity, warranting further investigation.

Role as Synthetic Intermediates in Biologically Active Compounds

The structural framework of this compound and its derivatives represents a valuable platform in synthetic organic chemistry for the construction of a variety of biologically significant molecules. The inherent reactivity of the α,β-unsaturated lactone system, coupled with the potential for diverse functionalization, allows these pyranones to serve as key intermediates in the synthesis of both pharmaceutical compounds and natural product analogs.

Precursors for Pharmaceutically Relevant Compounds (e.g., Oxetanones, Tetrahydrolipstatin)

The dihydropyran-2-one scaffold is a key constituent in the synthetic pathways leading to important pharmaceutical agents. Its utility as a precursor is demonstrated in the synthesis of complex molecules like oxetanones and the anti-obesity drug, Tetrahydrolipstatin.

Oxetanones:

Oxetan-2-ones, also known as β-lactones, are four-membered cyclic esters that are important structural motifs in several biologically active natural products and are valuable synthetic intermediates. The synthesis of oxetan-2-ones can be achieved through various methods, including the cyclization of β-hydroxy carboxylic acids and the [2+2] cycloaddition of ketenes with carbonyl compounds. While direct synthesis from this compound is not extensively documented, the conversion of related γ-lactones (five-membered rings) to oxetanes via ring contraction is a known strategy. beilstein-journals.org This transformation typically involves the activation of the C-2 position of the γ-lactone, for example by conversion to a triflate, followed by intramolecular nucleophilic attack to form the strained four-membered ring. beilstein-journals.org Another general approach involves the addition of thiol ester enolates to carbonyl compounds, which can lead to the formation of 2-oxetanones with various substitution patterns. researchgate.net

Tetrahydrolipstatin:

Tetrahydrolipstatin, commercially known as Orlistat, is a potent inhibitor of pancreatic lipases and is widely used for the management of obesity. A key intermediate in a new enantioselective synthesis of Orlistat is (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one. researchgate.net This highlights the significance of the dihydropyran-2-one core in the construction of this complex molecule. The synthesis of this intermediate involves the acylation of (S)-3-hydroxytetradecanoate with 2-bromooctanoyl halide, followed by a Grignard reagent-promoted cyclization to form the dihydropyran-2-one ring. researchgate.net Although this specific intermediate has different substituents from the subject compound, it underscores the importance of the 5,6-dihydro-2H-pyran-2-one skeleton in the synthesis of Tetrahydrolipstatin. researchgate.netdrugfuture.com

| Precursor/Intermediate | Target Compound | Synthetic Strategy | Reference |

| γ-Lactones (related to pyran-2-ones) | Oxetanones | Ring contraction via activation and intramolecular cyclization. | beilstein-journals.org |

| (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one | Tetrahydrolipstatin (Orlistat) | Enantioselective synthesis involving acylation and Grignard reagent-promoted cyclization. | researchgate.net |

Intermediates in Natural Product Synthesis (e.g., Abscisic Acid Analogs)

The structural versatility of pyran-2-one derivatives also extends to their use as intermediates in the synthesis of natural product analogs, such as those of abscisic acid (ABA).

Abscisic Acid Analogs: